molecular formula C20H17FN2O3S2 B2718927 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 941971-64-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2718927
CAS No.: 941971-64-8
M. Wt: 416.49
InChI Key: GYTZDFKLGGMKKB-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a synthetic compound featuring a tetrahydroquinoline core modified with a 4-fluorobenzenesulfonyl group at the 1-position and a thiophene-2-carboxamide moiety at the 6-position. The tetrahydroquinoline scaffold is widely explored in medicinal and materials chemistry due to its conformational flexibility and ability to interact with biological targets or functional materials .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-15-5-8-17(9-6-15)28(25,26)23-11-1-3-14-13-16(7-10-18(14)23)22-20(24)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTZDFKLGGMKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the thiophene ring. Common reagents used in these reactions include sulfonyl chlorides, thiophene carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and thiophene moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects: Fluorine and sulfonyl groups improve metabolic stability and target affinity compared to alkylamino groups in analogs .
  • Synthetic Scalability : ’s 100-gram scale synthesis demonstrates feasibility for industrial applications, contrasting with smaller-scale biological analogs .
  • Diverse Applications: The tetrahydroquinoline scaffold bridges medicinal chemistry (enzyme inhibition) and materials science (electrodeposition), underscoring its versatility .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings and data on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17FN2O3S
  • Molecular Weight : 348.39 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.
  • Modulation of Receptor Activity : The tetrahydroquinoline moiety may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to cell growth and differentiation.
  • Antioxidant Properties : Some studies indicate that similar compounds exhibit antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance:

  • Case Study : A study investigated the effect of tetrahydroquinoline derivatives on cancer cell lines. Results showed significant cytotoxicity against various cancer types, suggesting a potential role in cancer therapy .

Antimicrobial Activity

This compound may also possess antimicrobial properties:

  • Study Findings : A recent investigation revealed that sulfonamide derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored:

  • Research Insights : Compounds with tetrahydroquinoline structures have shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced neuronal apoptosis

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and assess stereochemistry (e.g., tetrahydroquinoline ring conformation) .
  • LC-MS/HRMS: Confirm molecular weight and detect impurities (e.g., unreacted sulfonyl chloride or residual solvents) .
  • IR Spectroscopy: Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Elemental Analysis: Validate empirical formula accuracy .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Q. Advanced

  • Modify Substituents: Synthesize analogs with variations in:
    • The fluorobenzenesulfonyl group (e.g., replace F with Cl or CH₃) .
    • The thiophene ring (e.g., introduce methyl or nitro groups at the 3- or 4-positions) .
  • Assay Design: Test analogs in in vitro models (e.g., kinase inhibition assays, antimicrobial susceptibility testing) and correlate activity with structural features .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Q. Advanced

  • Standardize Assay Conditions: Control variables like pH, temperature, and solvent concentration (e.g., DMSO ≤1% v/v) .
  • Validate Target Specificity: Use CRISPR-edited cell lines or competitive binding assays to confirm on-target effects .
  • Cross-Validate with Orthogonal Methods: Compare enzyme inhibition data (e.g., fluorescence-based assays) with cellular viability assays (e.g., MTT) .

How does the compound’s stability under varying pH and temperature conditions influence experimental reproducibility?

Q. Advanced

  • pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonamide or amide bond) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C in inert atmospheres .

What methodological approaches are effective in addressing poor aqueous solubility during in vitro and in vivo studies?

Q. Advanced

  • Co-Solvents: Use DMSO or cyclodextrins for in vitro assays .
  • Salt Formation: Synthesize hydrochloride or sodium salts to improve solubility .
  • Nanoformulation: Develop liposomal or polymeric nanoparticles for in vivo delivery .

How can computational tools be leveraged to predict metabolic pathways and potential toxicity?

Q. Advanced

  • Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation of the tetrahydroquinoline ring) .
  • Toxicity Screening: Run in silico models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

What are the key challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

Q. Advanced

  • Purification Bottlenecks: Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Exothermic Reactions: Optimize cooling and stirring rates during sulfonylation to prevent runaway reactions .

How do structural modifications at the tetrahydroquinoline or thiophene moieties affect selectivity for biological targets?

Q. Advanced

  • Tetrahydroquinoline Modifications: Adding electron-withdrawing groups (e.g., -NO₂) enhances kinase inhibition but may reduce solubility .
  • Thiophene Modifications: Methylation at the 3-position improves metabolic stability but reduces affinity for COX-2 .

What comparative studies exist between this compound and structurally related analogs in terms of pharmacokinetic profiles?

Q. Advanced

  • Pharmacokinetic Parameters: Compare bioavailability, half-life, and clearance in rodent models using LC-MS/MS quantification .
  • CYP Inhibition: Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .

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